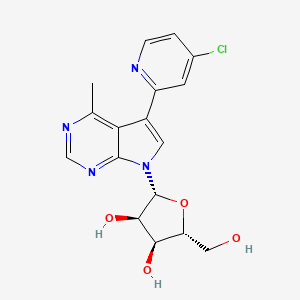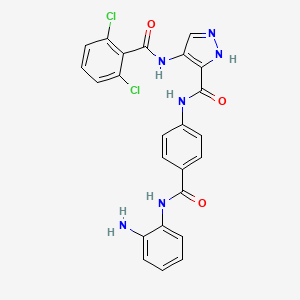
Guanosine 5'-triphosphate (GTP), ammonium salt-d27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is a deuterium-labeled version of Guanosine 5’-triphosphate (GTP), ammonium salt. This compound is a purine nucleoside triphosphate and plays a crucial role in various biological processes. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate is typically synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate. The process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The deuterium-labeled version, Guanosine 5’-triphosphate (GTP), ammonium salt-d27, is prepared by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .
Industrial Production Methods
Industrial production of Guanosine 5’-triphosphate involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine 5’-triphosphate can lead to the formation of guanosine diphosphate (GDP) and guanosine monophosphate (GMP) .
Applications De Recherche Scientifique
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in various enzymatic reactions and as a tracer in metabolic studies.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Utilized in the production of RNA and DNA during transcription and replication processes.
Mécanisme D'action
Guanosine 5’-triphosphate functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways. It activates signal transducing G-proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The molecular targets include GTP-binding proteins and various enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine 5’-triphosphate sodium salt hydrate
- Guanosine 5’-[β,γ-imido]triphosphate trisodium salt hydrate
- Guanosine 5’-triphosphate trisodium salt
Uniqueness
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a stable isotope that can be easily traced in various biological systems, making it invaluable for research purposes .
Propriétés
Formule moléculaire |
C10H28N9O14P3 |
|---|---|
Poids moléculaire |
619.48 g/mol |
InChI |
InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |
Clé InChI |
QTWNASBTVYMQDQ-FCQNNZSGSA-N |
SMILES isomérique |
[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















